molecular formula C18H17FN2O2 B2799168 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-90-6

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2799168
CAS No.: 923103-90-6
M. Wt: 312.344
InChI Key: NQKICVYLCAYMQT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is the sigma-1 receptor . This receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . It plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It interacts with the receptor and modulates its activity, which can lead to changes in the receptor’s function . The use of this compound in combination with endogenous or exogenous agonists has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The sigma-1 receptor, the primary target of this compound, is involved in the regulation of calcium ion influx from the ER to the mitochondria . This process is mediated by the IP3 receptor . Therefore, the compound, by modulating the activity of the sigma-1 receptor, can affect this biochemical pathway and its downstream effects.

Pharmacokinetics

The introduction of fluorine atoms into the structure of the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .

Result of Action

The modulation of the sigma-1 receptor by this compound can lead to various molecular and cellular effects. For instance, it can regulate calcium ion influx, which is crucial for various cellular functions . Additionally, the compound has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects . .

Preparation Methods

One common synthetic route involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with 2-fluorobenzoyl chloride under appropriate reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The resulting product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carbonyl group in the pyrrolidinone ring to form the corresponding alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications, including:

Comparison with Similar Compounds

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-12-8-9-13(11-16(12)21-10-4-7-17(21)22)20-18(23)14-5-2-3-6-15(14)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKICVYLCAYMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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